molecular formula C7Cl2F10O2 B6312453 2,3-Dichloro-2,3,6,6,7,7,8,8,9,9-decafluoro-1,4-dioxaspiro[4.4]nonane CAS No. 1357625-16-1

2,3-Dichloro-2,3,6,6,7,7,8,8,9,9-decafluoro-1,4-dioxaspiro[4.4]nonane

Cat. No.: B6312453
CAS No.: 1357625-16-1
M. Wt: 376.96 g/mol
InChI Key: LBZWKNIYBWQGQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dichloro-2,3,6,6,7,7,8,8,9,9-decafluoro-1,4-dioxaspiro[4.4]nonane is a synthetic organic compound characterized by its unique spirocyclic structure. This compound is notable for its high degree of halogenation, which imparts distinct chemical and physical properties. It is used in various scientific research applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dichloro-2,3,6,6,7,7,8,8,9,9-decafluoro-1,4-dioxaspiro[4.4]nonane typically involves multiple steps, starting from readily available precursors. The process often includes halogenation reactions, where chlorine and fluorine atoms are introduced into the molecular structure under controlled conditions. Common reagents used in these reactions include chlorine gas, fluorine gas, and various catalysts to facilitate the halogenation process.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation reactors where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2,3-Dichloro-2,3,6,6,7,7,8,8,9,9-decafluoro-1,4-dioxaspiro[4.4]nonane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state products.

    Reduction: Reduction reactions can be performed to remove halogen atoms or alter the oxidation state of the compound.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state fluorinated compounds, while reduction can produce partially dehalogenated derivatives.

Scientific Research Applications

2,3-Dichloro-2,3,6,6,7,7,8,8,9,9-decafluoro-1,4-dioxaspiro[4.4]nonane is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis, it is used to introduce halogen atoms into complex molecules.

    Biology: Its unique structure makes it a useful probe in studying biological systems and interactions.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 2,3-Dichloro-2,3,6,6,7,7,8,8,9,9-decafluoro-1,4-dioxaspiro[4.4]nonane exerts its effects involves its ability to participate in various chemical reactions. Its high degree of halogenation allows it to interact with a wide range of molecular targets, including enzymes and receptors. The pathways involved in its action depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dichloro-5,6-dicyano-1,4-benzoquinone: Another highly halogenated compound used in organic synthesis.

    2,3-Dichloro-1-propene: A simpler halogenated compound with different reactivity and applications.

Uniqueness

2,3-Dichloro-2,3,6,6,7,7,8,8,9,9-decafluoro-1,4-dioxaspiro[4.4]nonane is unique due to its spirocyclic structure and high degree of halogenation, which impart distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring stable, highly reactive halogenated compounds.

Properties

IUPAC Name

2,3-dichloro-2,3,6,6,7,7,8,8,9,9-decafluoro-1,4-dioxaspiro[4.4]nonane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7Cl2F10O2/c8-6(18)7(9,19)21-5(20-6)3(14,15)1(10,11)2(12,13)4(5,16)17
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBZWKNIYBWQGQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12(C(C(C(C1(F)F)(F)F)(F)F)(F)F)OC(C(O2)(F)Cl)(F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7Cl2F10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.